![molecular formula C12H8F3N5 B2958034 N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021219-52-2](/img/structure/B2958034.png)
N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. Research indicates that derivatives of this compound can inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, which are key factors in neuroinflammation. Additionally, these compounds have shown promise in reducing the expression of endoplasmic reticulum stress and apoptosis markers in human neuronal cells .
Antimicrobial Agents
The pyrimidine core structure is also found in various antimicrobial agents. Studies are ongoing to assess the efficacy of N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as antibacterial and antifungal medications, which could be particularly useful in agricultural or forestry applications to combat plant fungi .
Analgesic Potential
Research has been conducted on the analgesic potential of pyrimidine derivatives. These compounds may act on specific biological pathways to alleviate pain, making them candidates for new pain management therapies .
PERK Inhibition for Disease Treatment
The compound has been identified as a potential inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which is involved in various disease states including tumorigenesis. Inhibiting PERK activity with derivatives of this compound could be a strategy for treating certain cancers .
Agricultural Chemical Development
There is potential for using this compound in the development of agricultural chemicals. Its derivatives could serve as the basis for creating agents that protect plants from fungal infections, which is crucial for crop protection and food security .
Mechanism of Action
Target of Action
The primary target of N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell proliferation . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the significant inhibition of cell proliferation . Most of the compounds showed superior cytotoxic activities against various cell lines . For instance, they displayed potent cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5/c13-12(14,15)7-1-3-8(4-2-7)19-10-9-5-18-20-11(9)17-6-16-10/h1-6H,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZRTMGAMLZHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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